molecular formula C6H7IN2 B1466076 1-Cyclopropyl-4-iodo-1H-pyrazole CAS No. 1239363-40-6

1-Cyclopropyl-4-iodo-1H-pyrazole

Cat. No.: B1466076
CAS No.: 1239363-40-6
M. Wt: 234.04 g/mol
InChI Key: JBWOMLVMUQFTFQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-iodo-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, an iodine atom at position 4, and a cyclopropyl group at position 1.

Preparation Methods

The synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylhydrazine with 1,3-diketones followed by iodination. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like iodine or N-iodosuccinimide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Major products formed from these reactions depend on the reagents and conditions used. For example, substitution with sodium azide can yield 1-cyclopropyl-4-azido-1H-pyrazole.

Scientific Research Applications

1-Cyclopropyl-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1-Cyclopropyl-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives such as 1-phenyl-3-methyl-4-iodo-1H-pyrazole and 1-cyclopropyl-3-methyl-4-iodo-1H-pyrazole. These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties .

Properties

IUPAC Name

1-cyclopropyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWOMLVMUQFTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726987
Record name 1-Cyclopropyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239363-40-6
Record name 1-Cyclopropyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-4-iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-Iodo-1H-pyrazole (2.0 g, 10.3 mmol) in DMF (100 mL) at room temperature was added sodium hydride (0.45 g of a 60% wt/wt dispersion in mineral oil, 11.3 mmol). After 15 minutes, bromocyclopropane (2.5 mL, 30.9 mmol), and tetra-n-butyl ammonium iodide (0.020 g) were added, and the reaction mixture was warmed to 140° C. for overnight. The mixture was subjected to standard aqueous workup, and the crude residue was purified on silica gel (0-20% EtOAc in hexanes) to afford the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a flask were combined 4-iodo-1H-pyrazole (1.00 g, 5.16 mmol), cyclopropylboronic acid (886 mg, 10.3 mmol) and sodium carbonate (1.09 g, 10.3 mmol) and the mixture suspended in 1,2-dichloroethane (20 mL). A suspension of copper (II) acetate (936 mg, 5.16 mmol) and 2,2-bipyridine (805 mg, 5.16 mmol) in 1,2-dichloroethane (40 mL) was warmed to 50° C. and added and the resulting mixture heated at 70° C. overnight. The mixture was then cooled and filtered and the solids rinsed with EtOAc. The combined filtrates were concentrated and the residue taken up in EtOAc and 50% saturated aqueous NH4Cl. The organic layer was washed with sat NH4Cl, sat NaHCO3 and sat NaCl and dried over MgSO4. The solution was concentrated and the residue purified by SiO2 chromatography (5-35% EtOAc/heptane) to afford 517 mg (43%) 1-cyclopropyl-4-iodo-1H-pyrazole as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
805 mg
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
936 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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